molecular formula C19H18N6O B13363066 N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-pyridinyl)-1H-pyrazole-5-carboxamide

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-pyridinyl)-1H-pyrazole-5-carboxamide

Cat. No.: B13363066
M. Wt: 346.4 g/mol
InChI Key: KYIRJJVJGPJKAZ-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-pyridinyl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a benzimidazole moiety, a pyridine ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-pyridinyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the propyl chain and the pyridine ring. The final step involves the formation of the pyrazole ring and the carboxamide group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-pyridinyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-pyridinyl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-pyridinyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their broad spectrum of biological activities.

    Pyridine-containing compounds: Widely used in medicinal chemistry for their pharmacological properties.

    Pyrazole derivatives: Studied for their anti-inflammatory and anticancer effects.

Uniqueness

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-pyridinyl)-1H-pyrazole-5-carboxamide is unique due to its combination of three different heterocyclic rings, which may confer distinct biological activities and therapeutic potential compared to other compounds with only one or two of these rings.

Properties

Molecular Formula

C19H18N6O

Molecular Weight

346.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H18N6O/c26-19(17-12-16(24-25-17)13-7-10-20-11-8-13)21-9-3-6-18-22-14-4-1-2-5-15(14)23-18/h1-2,4-5,7-8,10-12H,3,6,9H2,(H,21,26)(H,22,23)(H,24,25)

InChI Key

KYIRJJVJGPJKAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)C3=CC(=NN3)C4=CC=NC=C4

Origin of Product

United States

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